molecular formula C9H5ClFNO B2911486 2-chloro-5-fluoro-1H-indole-3-carbaldehyde CAS No. 535925-49-6

2-chloro-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B2911486
CAS No.: 535925-49-6
M. Wt: 197.59
InChI Key: NNEDERDZTHSBAG-UHFFFAOYSA-N
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Description

2-chloro-5-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features a chloro and fluoro substituent on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the reaction of 5-fluoroindole with N,N,N’,N’-tetramethylethylenediamine, followed by chlorination and formylation to introduce the chloro and aldehyde groups . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-fluoro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-fluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and selectivity towards certain molecular targets . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological properties. These substituents can enhance its stability, binding affinity, and selectivity in various applications .

Properties

IUPAC Name

2-chloro-5-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-9-7(4-13)6-3-5(11)1-2-8(6)12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEDERDZTHSBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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